N-{4-METHOXY-3-[3-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE
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Overview
Description
N-{4-METHOXY-3-[3-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a furan ring, a methoxyphenyl group, and an isopropoxybenzoyl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-METHOXY-3-[3-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
N-{4-METHOXY-3-[3-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{4-METHOXY-3-[3-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including its role in modulating specific biochemical pathways.
Mechanism of Action
The mechanism of action of N-{4-METHOXY-3-[3-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions within cells. The compound’s structure allows it to bind to specific receptors or active sites, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3-isopropoxybenzoyl)amino]phenyl}-2-furamide
- N-{3-[(3-isopropoxybenzoyl)amino]-4-methylphenyl}-2-furamide
- N-{3-[(3-isopropoxybenzoyl)amino]-4-ethoxyphenyl}-2-furamide
Uniqueness
N-{4-METHOXY-3-[3-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, for example, can influence its reactivity and interaction with biological targets, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[4-methoxy-3-[(3-propan-2-yloxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N2O5/c1-14(2)29-17-7-4-6-15(12-17)21(25)24-18-13-16(9-10-19(18)27-3)23-22(26)20-8-5-11-28-20/h4-14H,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
PRVLLHHEUALTPP-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
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